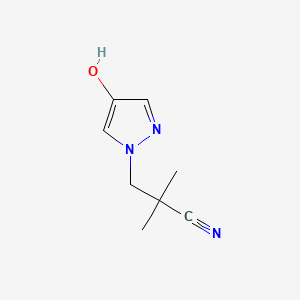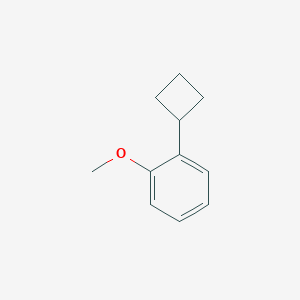
1-Cyclobutyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-methoxybenzene is an organic compound with the molecular formula C11H14O. It consists of a benzene ring substituted with a methoxy group (–OCH3) at the second position and a cyclobutyl group (–C4H7) at the first position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-2-methoxybenzene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of 2-methoxybenzene (anisole) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5OCH3} + \text{C4H7Cl} \xrightarrow{\text{AlCl3}} \text{C11H14O} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive to electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
EAS: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include cyclobutylphenol or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-methoxybenzene has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmacophore for drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials.
Wirkmechanismus
The mechanism of action of 1-cyclobutyl-2-methoxybenzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring through resonance and inductive effects, making the ring more reactive towards electrophiles. The cyclobutyl group may influence the steric and electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclopentyl-2-methoxybenzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
1-Cyclobutyl-2-methoxybenzene is unique due to the presence of the cyclobutyl group, which introduces ring strain and affects the compound’s reactivity and physical properties
Eigenschaften
CAS-Nummer |
39868-73-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-cyclobutyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
InChI-Schlüssel |
OSAKDLFZVPAWGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
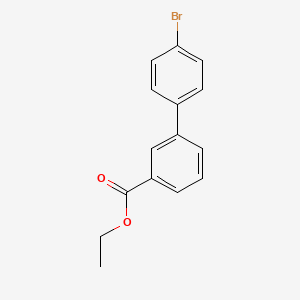
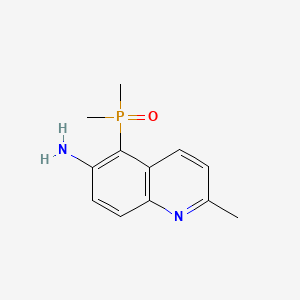

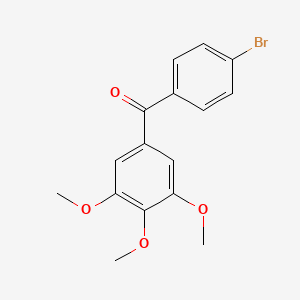
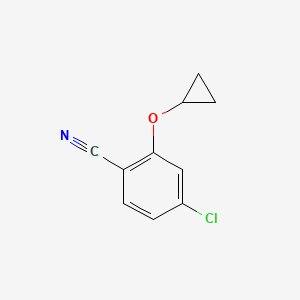
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
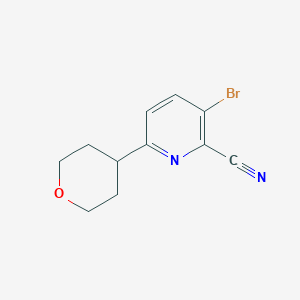
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

